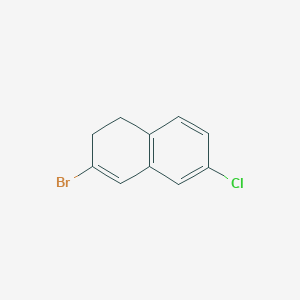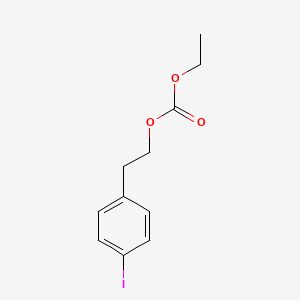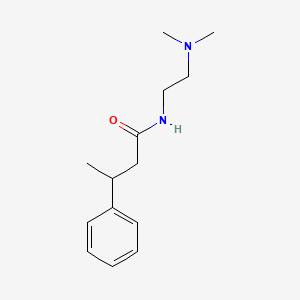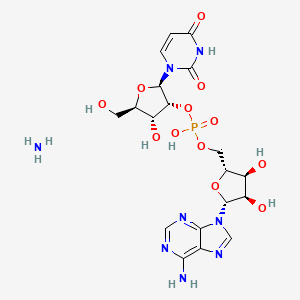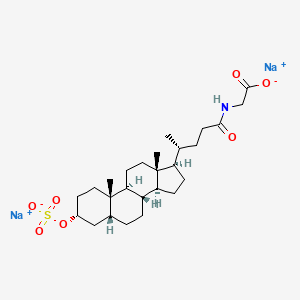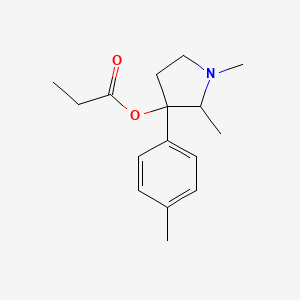
1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is a heterocyclic organic compound It is characterized by a pyrrolidine ring substituted with methyl groups and a p-tolyl group, along with a propionate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate typically involves the reaction of 1,2-dimethylpyrrolidine with p-tolylmagnesium bromide, followed by esterification with propionic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
科学研究应用
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol acetate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol butyrate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol valerate
Uniqueness
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is unique due to its specific ester group, which influences its reactivity and biological activity. The propionate ester provides distinct properties compared to other esters, affecting its solubility, stability, and interaction with biological systems.
属性
CAS 编号 |
69552-07-4 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
[1,2-dimethyl-3-(4-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-8-6-12(2)7-9-14/h6-9,13H,5,10-11H2,1-4H3 |
InChI 键 |
ROOQMFGONPGNRH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


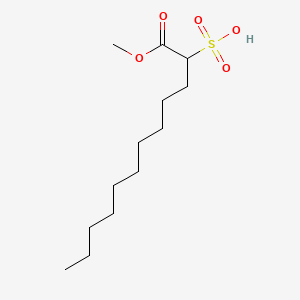
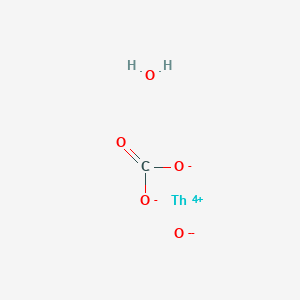
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
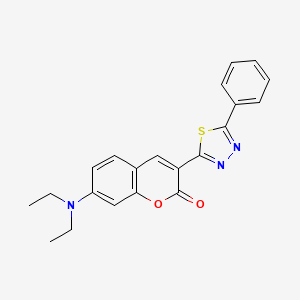
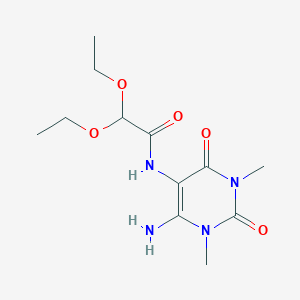
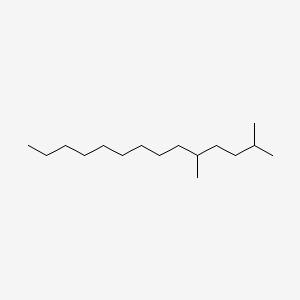
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
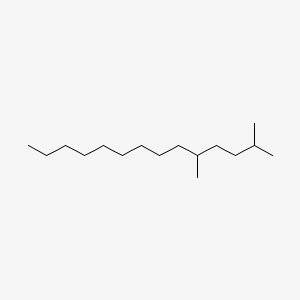
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
